molecular formula C10H9N3O B6240223 1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one CAS No. 106535-30-2

1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one

Cat. No.: B6240223
CAS No.: 106535-30-2
M. Wt: 187.20 g/mol
InChI Key: GDAMOINVGYNMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one ( 106535-30-2) is a high-purity chemical compound with the molecular formula C 10 H 9 N 3 O and a molecular weight of 187.20 g/mol . This triazole-based scaffold is of significant interest in medicinal chemistry and antimicrobial research, particularly as a key intermediate in the development of antifungal agents . Azole derivatives, including those containing the 1,2,4-triazole ring, are known to inhibit the synthesis of sterols in fungi by targeting cytochrome P-450-dependent 14α-lanosterol demethylase (P-450 14DM ), thereby preventing ergosterol production and disrupting fungal cell membrane integrity . Beyond its core biological activities, this compound serves as a versatile building block in organic synthesis and materials science. Its defined molecular structure, characterized by a nearly perpendicular orientation between the triazole and phenyl rings with a dihedral angle of 88.72°, influences its intermolecular interactions and crystallization behavior . Researchers value this compound for synthesizing novel hybrids and exploring structure-activity relationships. It is supplied for laboratory research applications only. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals. Ensure all handling and safety protocols are followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106535-30-2

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

1-(2-phenyl-1,2,4-triazol-3-yl)ethanone

InChI

InChI=1S/C10H9N3O/c1-8(14)10-11-7-12-13(10)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

GDAMOINVGYNMKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=NN1C2=CC=CC=C2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one

The formation of the this compound scaffold is achievable through several established synthetic pathways. These methods are foundational in heterocyclic chemistry and provide reliable access to this class of compounds.

Reaction of 1H-1,2,4-Triazole with Phenacyl Bromides

A common and direct method for synthesizing related N-substituted triazole ketones involves the alkylation of the 1H-1,2,4-triazole ring with an appropriate α-haloketone, such as phenacyl bromide (2-bromo-1-phenylethanone). nih.gov In a typical procedure, 1H-1,2,4-triazole is treated with 2-bromo-1-phenylethanone in the presence of a base, such as triethylamine (B128534), in a suitable organic solvent like acetone. The base neutralizes the hydrobromic acid formed during the reaction, driving the nucleophilic substitution forward. This reaction, however, can lead to a mixture of isomers, as the triazole ring has multiple nitrogen atoms that can be alkylated. The synthesis of the related isomer, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, has been reported using this approach. nih.govresearchgate.net The reaction mixture is stirred, often at a controlled temperature, to facilitate the formation of the C-N bond. nih.gov Post-reaction workup typically involves filtering the triethylamine hydrobromide salt and purifying the product through recrystallization or chromatography. nih.gov

Multi-Step Synthesis Approaches for Triazole Ring Introduction

More complex, multi-step syntheses offer greater control over the final structure and regioselectivity of the triazole ring. These methods construct the 1,2,4-triazole (B32235) ring system from acyclic precursors. Common strategies often involve the cyclization of intermediates derived from hydrazides, amidines, or nitriles. ijpcbs.comorganic-chemistry.orgisres.orgorganic-chemistry.org

One general approach involves the reaction of a carboxylic acid hydrazide with an appropriate reagent to introduce the remaining carbon and nitrogen atoms of the triazole ring. ijpcbs.com For instance, a substituted acid hydrazide can be reacted with carbon disulfide and a base, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. ijpcbs.com Further chemical modifications would be necessary to achieve the specific this compound structure. Another versatile method is the Einhorn-Brunner reaction or its variations, which can involve the reaction of hydrazines with diacylamines. A practical synthesis of 1,5-disubstituted-1,2,4-triazoles has been developed from the reaction of oxamide-derived amidine reagents with hydrazine hydrochloride salts under mild conditions. organic-chemistry.org This approach provides the desired triazoles with complete regioselectivity. organic-chemistry.org

Novel and Green Synthetic Approaches for the Compound and its Analogues

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for constructing heterocyclic scaffolds, including triazoles.

"Click" Chemistry Applications in Triazole Synthesis

"Click" chemistry, a concept introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,4-disubstituted-1,2,3-triazoles. nih.govacs.orgresearchgate.net While the target compound is a 1,2,4-triazole, the principles of click chemistry have inspired the development of more efficient syntheses for other triazole isomers as well. frontiersin.org

The CuAAC reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, which can be generated in situ. acs.orguobaghdad.edu.iq This methodology is known for its reliability, excellent functional group tolerance, and mild reaction conditions, often proceeding in aqueous solvent systems. nih.govacs.org Microwave-assisted three-component reactions of alkyl halides, sodium azide, and alkynes have further streamlined this process, generating the organic azide in situ and enhancing safety and user-friendliness. acs.org Although CuAAC is the hallmark for 1,2,3-triazole synthesis, the quest for similarly efficient reactions for 1,2,4-triazoles is an active area of research, driving the development of novel catalytic systems and reaction pathways.

Aqueous Medium Reactions and Catalytic Methods

A significant focus of green chemistry is the replacement of volatile organic solvents with water. The synthesis of triazoles in aqueous media has been successfully demonstrated, offering environmental and economic benefits. rsc.orgmdpi.com For example, a base-promoted oxidative cycloaddition of chalcones with azides in an aqueous solution has been developed for the regioselective synthesis of trisubstituted 1,2,3-triazoles under transition-metal-free conditions. rsc.org Furthermore, catalytic methods that utilize inexpensive and abundant metals or even metal-free conditions are gaining prominence. Copper-catalyzed one-pot procedures for producing 1,2,4-triazole derivatives from readily available nitriles and hydroxylamine (B1172632) hydrochloride have been reported. isres.org These reactions often proceed without the need for an inert atmosphere. isres.org Electrochemical approaches have also emerged as a powerful tool, enabling the synthesis of 1-aryl and 1,5-disubstituted 1,2,4-triazoles from aryl hydrazines and paraformaldehyde, avoiding the use of strong oxidants and transition-metal catalysts. organic-chemistry.org

Derivatization and Functionalization Strategies of the this compound Core

The this compound molecule possesses several sites amenable to chemical modification, allowing for the synthesis of a diverse library of derivatives. The primary sites for functionalization are the acetyl group and the phenyl ring.

The carbonyl group of the acetyl moiety is a versatile handle for various chemical transformations. For instance, it can undergo condensation reactions with hydroxylamine to form the corresponding oxime derivative, as demonstrated with the analogous compound 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. mdpi.com The active methylene (B1212753) protons of the acetyl group can participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with various aldehydes, to yield α,β-unsaturated ketones, commonly known as chalcones. mdpi.com This reaction has been reported for similar acetyl-triazole compounds, leading to the formation of triazolyl-chalcones. mdpi.comnih.gov

The phenyl ring attached to the triazole nitrogen can be functionalized through electrophilic aromatic substitution reactions. Depending on the directing effects of the triazole ring, substituents such as nitro, halogen, or alkyl groups can be introduced onto the phenyl ring. The specific conditions for these reactions would need to be optimized to control regioselectivity and avoid unwanted side reactions.

Below is a table summarizing potential derivatization reactions for the core structure.

Reaction SiteReagent/Reaction TypeProduct Type
Acetyl Group (Carbonyl)Hydroxylamine HydrochlorideOxime
Acetyl Group (α-Carbon)Aromatic Aldehyde (Claisen-Schmidt)Chalcone (B49325)
Phenyl RingNitrating Mixture (H₂SO₄/HNO₃)Nitro-phenyl derivative
Phenyl RingHalogen/Lewis AcidHalo-phenyl derivative

These derivatization strategies allow for the systematic modification of the parent compound's structure, which is a key step in the exploration of its chemical properties and potential applications.

Reactions at the Ketone Moiety (e.g., Reduction to Alcohols, Chalcone Formation)

The acetyl group attached to the C5 position of the triazole ring is a primary site for chemical reactions. The carbonyl group's reactivity allows for transformations such as reduction to alcohols and condensation reactions to form larger, more complex structures like chalcones.

Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-ol. This transformation is typically achieved using common reducing agents. For instance, an analogous compound, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, is reduced to its respective alcohol by refluxing with sodium borohydride (B1222165) (NaBH4) in ethanol. nih.govchemguide.co.ukorganic-chemistry.org This reaction converts the carbonyl group into a hydroxyl group, a key functional group for further derivatization.

Chalcone Formation: The methyl group adjacent to the carbonyl is sufficiently acidic to participate in base-catalyzed aldol (B89426) condensation reactions. The Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) derivative with an aromatic aldehyde, is a classic method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). scispace.comresearchgate.netnih.govscispace.comnih.gov In this context, this compound can react with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) (NaOH) in an alcoholic solvent. mdpi.com This reaction extends the carbon skeleton and introduces a new aromatic ring, forming a triazolyl-chalcone derivative. These chalcones are valuable intermediates for synthesizing various heterocyclic compounds. nih.govnih.gov

Other Ketone Transformations: Beyond reduction and chalcone formation, the ketone moiety can undergo other characteristic reactions. For example, reaction with hydroxylamine hydrochloride can convert the ketone into an oxime. mdpi.com A similar transformation was reported for 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, which formed the corresponding oxime in high yield when refluxed with hydroxylamine hydrochloride in ethanol. mdpi.com

Table 1: Summary of Reactions at the Ketone Moiety
Reaction TypeReagent(s)Product TypeReference Analogy
ReductionSodium borohydride (NaBH4)Secondary Alcohol nih.gov
Chalcone Formation (Claisen-Schmidt)Aromatic aldehyde, NaOH/EtOHTriazolyl-Chalcone mdpi.commdpi.com
Oxime FormationHydroxylamine hydrochloride (NH2OH·HCl)Ketoxime mdpi.com

Modifications of the Triazole Ring System

While reactions on the side chains are more common, the 1,2,4-triazole ring itself can be a target for modification, although this often involves more complex synthetic strategies or harsher conditions. The stability of the aromatic triazole ring makes direct modifications challenging, but several approaches exist for analogous systems.

One potential modification is N-alkylation. In related 4-amino-1,2,4-triazol-3-one systems, the nitrogen atom at position 1 can be alkylated using reagents like ethyl bromoacetate (B1195939) in the presence of a base. nih.gov For the title compound, while the N1 position is already substituted with a phenyl group, reactions could potentially occur at the N2 or N4 positions, leading to quaternary triazolium salts or rearranged products, depending on the reaction conditions.

Another strategy involves the synthesis of fused heterocyclic systems. Triazole derivatives are often used as precursors for creating bicyclic or polycyclic ring systems. For instance, 4-amino-1,2,4-triazole (B31798) derivatives can be cyclized with other reagents to form triazolo-thiadiazoles or other fused heterocycles. ijsr.net Such strategies could potentially be adapted to create more complex structures built upon the 1-(1-phenyl-1H-1,2,4-triazol-5-yl) scaffold.

Substitutions on the Phenyl Ring for Structural Diversity

Introducing a variety of substituents onto the N-phenyl ring is a key strategy for creating a library of structurally diverse compounds. This is typically achieved not by direct substitution on the pre-formed molecule, but by utilizing appropriately substituted starting materials during the synthesis of the triazole ring itself.

The synthesis of 1-aryl-1,2,3-triazole derivatives, for example, often starts with a substituted aryl azide which then undergoes cycloaddition. researchgate.net Similarly, for 1,2,4-triazoles, the synthesis can commence from a substituted phenylhydrazine. By starting with phenylhydrazines bearing different functional groups (e.g., chloro, methyl, methoxy, nitro groups) at various positions (ortho, meta, para), a wide array of N-aryl triazole derivatives can be generated. This approach allows for systematic modification of the electronic and steric properties of the phenyl ring, which is a common practice in drug discovery to optimize biological activity.

Table 2: Examples of Phenyl Ring Substitutions via Precursor Synthesis
Desired Substituent (R)Corresponding Starting MaterialResulting Compound Structure
4-Chloro4-Chlorophenylhydrazine1-(1-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)ethan-1-one
4-Methyl4-Methylphenylhydrazine (p-tolylhydrazine)1-(1-(p-tolyl)-1H-1,2,4-triazol-5-yl)ethan-1-one
3-Nitro3-Nitrophenylhydrazine1-(1-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)ethan-1-one
4-Methoxy4-Methoxyphenylhydrazine1-(1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-one

Hybridization with Other Pharmacophores

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units with biological activity) into a single molecule. researchgate.netacademindex.com This can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The 1,2,4-triazole nucleus is a popular scaffold in this approach.

A notable example involves the hybridization of a 1,2,4-triazole derivative with the core structure of tamoxifen, a well-known breast cancer drug. nih.govresearchgate.netresearchgate.net In this work, an isomer, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, was used as a key building block. It was coupled with 4-(2-bromoethoxy)benzophenone (B14662081) using a titanium tetrachloride/zinc-mediated McMurry coupling reaction. researchgate.netresearchgate.net This reaction joins the two molecules via a double bond, creating a triazole-tamoxifen hybrid. Subsequent modification of the side chain allows for the introduction of further diversity, leading to novel conjugates with potential antiproliferative activity. nih.govresearchgate.netresearchgate.net This demonstrates how the this compound scaffold can be incorporated into more complex, biologically active molecules.

Table 3: Example of Molecular Hybridization
Pharmacophore 1Pharmacophore 2Coupling ReactionResulting Hybrid TypeReference
1-Phenyl-1,2,4-triazole-ethanoneBenzophenone (Tamoxifen core)McMurry CouplingTamoxifen-Triazole Conjugate researchgate.netresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies

While specific crystallographic data for 1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one is not publicly available, analysis of closely related isomers and derivatives provides a strong basis for predicting its structural characteristics. Techniques such as X-ray diffraction are indispensable for unambiguously determining molecular geometry and packing in the solid state.

Molecular Conformation and Dihedral Angles

The core structure of this compound consists of a planar 1,2,4-triazole (B32235) ring and a phenyl ring. The spatial orientation between these two rings, defined by the dihedral angle, is a key conformational feature. In the isomeric compound, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, where the phenyl group is part of a phenacyl moiety attached to the triazole nitrogen, the triazole and phenyl rings are observed to be nearly perpendicular, with a dihedral angle of 88.72(4)°. nih.govnih.govresearchgate.net This significant twist is likely due to steric hindrance between the rings and the connecting methylene-carbonyl bridge. researchgate.net

The degree of rotation between aromatic rings in such systems can vary significantly depending on the nature of the substituents and the linking groups. This conformational flexibility is a critical determinant of how the molecule interacts with its environment.

Table 1: Dihedral Angles in an Isomeric Triazole Derivative

CompoundRing ARing BDihedral Angle (°)Reference
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone1,2,4-TriazolePhenyl88.72(4) nih.govnih.govresearchgate.net

Intermolecular Interactions (Hydrogen Bonding, C-H···π, π-π Stacking)

In the solid state, molecules of this compound are expected to be organized in a specific crystalline lattice stabilized by a network of non-covalent interactions. These interactions govern the material's physical properties, such as melting point and solubility.

Expected interactions include:

Hydrogen Bonding: Weak C-H···N and C-H···O hydrogen bonds are anticipated, where hydrogen atoms from the phenyl ring or the acetyl group interact with the nitrogen atoms of the triazole ring or the oxygen of the carbonyl group of adjacent molecules. nih.govresearchgate.net

C-H···π Interactions: The interaction between C-H bonds and the electron clouds of the aromatic rings is another stabilizing force.

In the crystal structure of the isomer 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, a variety of such interactions have been confirmed. These include intermolecular C—H···O and C—H···N hydrogen bonds, C—H···π contacts, and a weak π–π interaction between the triazole and phenyl rings, with a centroid-to-centroid distance of 4.547(1) Å. nih.govnih.govresearchgate.net Molecular dynamics simulations on other 1,2,4-triazole derivatives also highlight the importance of intermolecular hydrogen bonds in determining stable conformations in a condensed phase. researchgate.netnih.gov

Table 2: Intermolecular Interactions in an Isomeric Triazole Derivative

CompoundInteraction TypeDetailsReference
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanoneC-H···O Hydrogen BondLinks molecules in crystal lattice nih.govresearchgate.net
C-H···N Hydrogen BondLinks molecules in crystal lattice nih.govresearchgate.net
C-H···π ContactBetween triazole and benzene (B151609) rings nih.govresearchgate.net
π-π StackingCentroid-centroid distance = 4.547(1) Å nih.govresearchgate.net

Regioselective Confirmation in Derivatives

The synthesis of substituted 1,2,4-triazoles can often lead to a mixture of regioisomers. For the target compound, attachment of the phenyl group could occur at the N1, N2, or N4 positions of the triazole ring. Single-crystal X-ray diffraction is the definitive analytical method to confirm the exact substitution pattern. By precisely mapping the atomic positions, it can verify that the phenyl group is located at the N1 position and the acetyl group at the C5 position, thus confirming the regioselectivity of the synthetic route. This technique has been crucial in the structural determination of various 1,5-disubstituted triazole derivatives, distinguishing them from other potential isomers. mdpi.comnih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation in solution, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

1D and 2D NMR Techniques for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N NMR, COSY, NOESY)

While a specific, published spectrum for this compound is not available, its characteristic NMR signals can be predicted based on its structure and data from analogous compounds. rsc.orgmdpi.commdpi.com

¹H NMR: The spectrum is expected to show distinct signals for the protons of the phenyl group, typically as a complex multiplet in the aromatic region (δ 7.5-8.0 ppm). A sharp singlet corresponding to the lone proton on the triazole ring (C3-H) would likely appear further downfield. The methyl protons of the acetyl group would be observed as a singlet in the upfield region (δ ~2.5-2.7 ppm).

¹³C NMR: The ¹³C spectrum would feature signals for the carbonyl carbon (~185-195 ppm), the aromatic carbons of the phenyl and triazole rings (in the δ 120-160 ppm range), and the methyl carbon of the acetyl group (~25-30 ppm).

To confirm these assignments, 2D NMR techniques would be employed:

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals with their directly attached carbon atoms (e.g., C3-H of the triazole).

HMBC (Heteronuclear Multiple Bond Correlation): Would show long-range correlations (over 2-3 bonds), which are critical for confirming the connectivity of the molecule. For instance, correlations would be expected between the acetyl methyl protons and the carbonyl carbon (C=O), as well as between the C3-H proton and the carbon atoms of the triazole ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

GroupNucleusPredicted Chemical Shift (ppm)Multiplicity
Phenyl¹H7.5 - 8.0Multiplet
¹³C120 - 140-
Triazole C-H¹H~8.0 - 8.5Singlet
¹³C~145 - 155-
Triazole Quaternary C¹H--
¹³C~150 - 160-
Acetyl (C=O)¹H--
¹³C185 - 195-
Acetyl (CH₃)¹H2.5 - 2.7Singlet
¹³C25 - 30-

Tautomeric Equilibrium Studies

Prototropic tautomerism is a characteristic feature of N-unsubstituted 1,2,4-triazoles, which can exist in equilibrium between 1H and 4H forms. ijsr.netnih.gov However, in this compound, the substituent phenyl group is covalently bonded to the N1 nitrogen atom. This substitution effectively "locks" the molecule into the 1H-tautomeric form, preventing the proton migration necessary for tautomerization under normal conditions. researchgate.net Therefore, studies of tautomeric equilibrium, which are highly relevant for the parent heterocycle and its C-substituted derivatives, are not applicable to this N1-substituted compound. ijsr.netresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Composition

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight. High-resolution mass spectrometry provides highly accurate mass measurements, which enables the determination of the elemental formula of a molecule.

Fragmentation patterns observed in the mass spectrum would provide further structural confirmation. Key fragments for this compound would likely arise from the cleavage of the bond between the carbonyl group and the triazole ring, as well as fragmentation of the phenyl and triazole rings themselves. Expected significant fragments would include ions corresponding to the benzoyl cation ([C₆H₅CO]⁺, m/z = 105) and the phenyl cation ([C₆H₅]⁺, m/z = 77).

Table 1: Expected HRMS Data and Significant Fragments for C₁₀H₉N₃O
Ion/FragmentFormulaCalculated m/zDescription
[M+H]⁺[C₁₀H₁₀N₃O]⁺188.0818Protonated molecular ion
[C₆H₅CO]⁺[C₇H₅O]⁺105.0335Benzoyl cation
[C₆H₅]⁺[C₆H₅]⁺77.0386Phenyl cation
[M-CH₃CO]⁺[C₈H₆N₃]⁺144.0556Loss of acetyl group

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. The resulting spectrum represents a molecular fingerprint, where specific peaks correspond to the vibrational frequencies of bonds within the molecule, allowing for the identification of functional groups.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is anticipated in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group conjugated with the triazole ring.

The aromatic phenyl ring would be identified by the presence of C-H stretching vibrations typically appearing above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹) and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The 1,2,4-triazole ring would show characteristic absorptions for C=N stretching, often observed around 1500-1600 cm⁻¹, and C-N stretching vibrations at lower wavenumbers. The methyl group of the ethanone (B97240) moiety would be indicated by C-H stretching and bending vibrations.

Analysis of similar 1,2,4-triazole structures in the literature supports these assignments. For example, various triazole derivatives consistently show bands for aromatic C-H stretching above 3000 cm⁻¹, and C=N stretching of the triazole ring in the 1507-1540 cm⁻¹ region.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3050-3100C-H StretchAromatic (Phenyl ring)
2900-3000C-H StretchAliphatic (Methyl group)
1680-1700C=O StretchKetone
1500-1600C=N StretchTriazole ring
1450-1600C=C StretchAromatic (Phenyl ring)
1200-1350C-N StretchTriazole ring

Computational and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific published research available on the computational and theoretical investigations of the chemical compound This compound .

Therefore, it is not possible to provide detailed, scientifically accurate content for the requested sections and subsections, which include:

Computational and Theoretical Investigations

Electronic Structure and Spectroscopic Property Prediction

While computational studies have been conducted on various isomers and derivatives within the broader 1,2,4-triazole (B32235) class of compounds, the specific data for "1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one" is absent from the available scientific record. Adhering to the strict requirement to focus solely on the specified compound, no information can be presented.

Applications in Medicinal and Biological Chemistry Mechanistic and Sar Focus

Structure-Activity Relationship (SAR) Studies of Triazole-Based Scaffolds

The biological activity of triazole derivatives is highly dependent on the nature and position of substituents on both the triazole and the associated aromatic rings.

Structure-activity relationship (SAR) studies on various 1,2,4-triazole (B32235) scaffolds have demonstrated that even minor chemical modifications can profoundly influence their biological profiles. For instance, in a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols, the substitution on the phenyl ring significantly impacts anti-Candida activity. Specifically, derivatives with a 2,4-difluorophenyl group showed markedly increased antifungal potency. nih.gov Similarly, the introduction of halogen atoms to the phenyl ring of 1H-1,2,4-triazole derivatives has been shown to greatly affect their anti-C. albicans activities. nih.gov

In another study on thiophene-linked 1,2,4-triazoles, the replacement of certain phenyl substituents at position 4 of the triazole ring with 3- or 4-chlorophenyl moieties led to a significant decrease in antibacterial activity. mdpi.com Furthermore, the presence of a 4-methoxy phenyl group was found to be preferable for enhancing the in vitro antibacterial activity of certain 3-mercapto-5-(4-substituted phenyl)-1,2,4-triazole derivatives. nih.gov

The specific compound, 1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one, features an unsubstituted phenyl ring at the N1 position of the triazole ring and an acetyl group at the C5 position. Based on SAR studies of related compounds, it can be inferred that substitutions on this phenyl ring, such as the introduction of electron-withdrawing groups like halogens, could modulate its biological activity.

Compound SeriesSubstituent ModificationImpact on Biological ActivityReference
2-Aryl-3-azolyl-1-indolyl-propan-2-ols2,4-difluorophenyl substitution57-fold increase in activity against C. albicans compared to fluconazole. nih.gov
Thiophene-linked 1,2,4-triazolesReplacement with 3- or 4-chlorophenyl moietiesGreatly deteriorated antibacterial activity. mdpi.com
3-Mercapto-5-(4-substituted phenyl)-1,2,4-triazoles4-methoxy phenyl groupPreferable for in vitro antibacterial activity. nih.gov

Pharmacophore modeling is a crucial tool in understanding the key structural features required for the biological activity of triazole derivatives. For antifungal triazoles, the essential pharmacophoric elements often include a nitrogen atom within the triazole ring that coordinates with the heme iron of the target enzyme, cytochrome P450 14α-demethylase (CYP51). cornell.edu The N-1 substituent of the azole ring also plays a critical role in the affinity of the compound for the apoprotein of the enzyme. researchgate.net

A pharmacophore model developed for COX-2 inhibitors based on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives identified a hydrogen bond acceptor and two aromatic rings as key features. nih.gov While this model is for a different biological target, it highlights the importance of the spatial arrangement of aromatic and hydrogen-bonding features in the design of biologically active triazoles. The structure of this compound, with its phenyl ring and the carbonyl group of the acetyl moiety, possesses features that could potentially interact with biological targets through aromatic and hydrogen-bonding interactions.

Antimicrobial Activities (In Vitro Studies)

Triazole derivatives are well-known for their broad-spectrum antimicrobial properties.

Several 1,2,4-triazole derivatives have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes. For instance, molecular docking studies have suggested that certain 1H-1,2,4-triazolyl derivatives may exert their antibacterial effect by inhibiting the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. nih.gov

The antibacterial spectrum can be quite broad. For example, novel nalidixic acid-based 1,2,4-triazole-3-thione derivatives have shown activity against S. aureus, B. subtilis (Gram-positive), and E. coli, K. pneumoniae, P. aeruginosa (Gram-negative). nih.gov In another study, certain 4-(substituted acetylamino)-3-mercapto-5-(4-substituted phenyl)-1,2,4-triazole derivatives were tested against S. aureus, B. subtilis, P. aeruginosa, and E. coli. nih.gov

Compound SeriesBacterial Strains TestedObserved Activity/MICProposed MechanismReference
Nalidixic acid-based 1,2,4-triazole-3-thionesS. aureus, B. subtilis, E. coli, K. pneumoniae, P. aeruginosaMIC of 16 µg/mL against P. aeruginosa for azomethine derivatives.Not specified nih.gov
1H-1,2,4-triazolyl derivativesP. fluorescens, X. campestrisMIC lower than ampicillin and chloramphenicol. P. fluorescens was most sensitive.Inhibition of MurB enzyme. nih.gov

The primary mechanism of action for most antifungal azole compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). nih.govcornell.edu This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth. nih.govcornell.edu

A wide range of 1,2,4-triazole derivatives have demonstrated potent in vitro activity against various pathogenic fungi. For example, a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols showed significant activity against Candida species. nih.gov The most potent compound from this series, 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol, exhibited a minimum inhibitory concentration (MIC) of 0.000256 µg/mL against C. albicans. nih.gov Another study on new 1H-1,2,4-triazolyl derivatives reported potent activity against Aspergillus versicolor, Aspergillus ochraceus, Aspergillus niger, and Trichoderma viride, with potencies 6 to 45 times greater than ketoconazole and bifonazole. nih.gov

Compound SeriesFungal Strains TestedObserved Activity/MICMechanismReference
2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-olC. albicansMIC = 0.000256 µg/mLCYP51 Inhibition nih.gov
New 1H-1,2,4-triazolyl derivativesA. versicolor, A. ochraceus, A. niger, T. viride6 to 45 times more potent than ketoconazole and bifonazole.CYP51 Inhibition nih.gov

Antiproliferative and Anticancer Activities (In Vitro Cell Line Studies)

In addition to their antimicrobial properties, 1,2,4-triazole derivatives have emerged as a promising class of compounds with potential anticancer activity. Various in vitro studies have demonstrated the antiproliferative effects of these compounds against a range of human cancer cell lines.

A series of novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, were evaluated for their cytotoxic activities against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines using the MTT assay. nih.gov Several of these compounds exhibited promising cytotoxic activity with IC50 values below 12 μM against the HeLa cell line. nih.gov Another study on 1,3,4-oxadiazole and 1,2,4-triazole derivatives showed inhibitory activities against K562 (leukemia), MDA-MB-231 (breast), HT29 (colon), and HepG2 (liver) cancer cell lines. ddtjournal.com One compound, in particular, displayed an 85% inhibition ratio against the K562 cell line. ddtjournal.com

The mechanisms underlying the antiproliferative effects of triazole derivatives are varied. Some have been found to act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase. nih.gov Others are designed as aromatase inhibitors, which is a key target in hormone-dependent breast cancer. nih.gov The structural features of this compound, with its aromatic and carbonyl moieties, provide a scaffold that could be further developed to enhance antiproliferative activity.

Compound SeriesCancer Cell Lines TestedObserved Activity/IC50Proposed MechanismReference
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-onesMCF-7, HeLa, A549IC50 < 12 μM against HeLa cells for some derivatives.Aromatase inhibition (proposed) nih.gov
1,3,4-Oxadiazole and 1,2,4-triazole derivativesK562, MDA-MB-231, HT29, HepG285% inhibition of K562 cells by one compound.Not specified ddtjournal.com
Indole/1,2,4-triazole hybridsNCI 60 cell line panelSignificant antiproliferative effects.Tubulin polymerization inhibition. nih.gov

Mechanisms of Action

The anticancer effects of 1-phenyl-1,2,4-triazole derivatives are attributed to various mechanisms of action at the molecular level, including the inhibition of crucial enzymes involved in cancer progression and the modulation of hormone receptors.

Topoisomerase-II Inhibition: DNA topoisomerases are vital enzymes that regulate the topology of DNA and are well-established targets for anticancer drugs. nih.govembopress.org Certain heterocyclic compounds, including some triazole derivatives, have been identified as topoisomerase II inhibitors. researchgate.netnih.gov These agents can act as either topoisomerase II poisons, which stabilize the enzyme-DNA cleavage complex leading to DNA strand breaks, or as catalytic inhibitors that interfere with the enzymatic activity without causing DNA damage. acs.org For example, a series of bis-triazoles were designed to target DNA topoisomerase II, with some compounds showing high cytotoxicity and inducing apoptosis. researchgate.net While direct evidence for this compound is not available, the general class of triazoles has shown potential in this area.

Estrogen Receptor Modulation: The modulation of estrogen pathways is a key strategy in the treatment of hormone-dependent cancers, particularly breast cancer. mdpi.com Research on 1-phenyl-1,2,3-triazole derivatives, which are isomers of the 1,2,4-triazoles, has shown that they can act as suppressors of estrogen-related receptor α (ERRα) transcriptional functions. nih.gov One such compound, 2-aminophenyl-(1-(3-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanone , potently suppressed ERRα activity with an IC50 of 0.021 μM and inhibited the proliferation of breast cancer cells with high levels of ERRα. nih.gov Another approach to estrogen modulation is through the inhibition of aromatase (CYP19), an enzyme critical for estrogen biosynthesis. mdpi.com Many aromatase inhibitors, such as Letrozole and Anastrozole, contain a 1,2,4-triazole ring that interacts with the heme iron of the cytochrome P450 enzyme. nih.gov This suggests that 1-phenyl-1,2,4-triazole derivatives could potentially exert anticancer effects through aromatase inhibition, thereby modulating estrogen levels.

Enzyme Inhibition Studies

The 1,2,4-triazole nucleus is a versatile scaffold for designing inhibitors of various enzymes implicated in a range of diseases.

Carbonic Anhydrase-II Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in physiological and pathological processes. nih.gov Human carbonic anhydrase II (hCA II) is a cytosolic isoform that is a target for diuretics, antiglaucoma drugs, and anticonvulsants. semanticscholar.org A study on 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides, which are structurally distinct from the title compound but represent another class of heterocyclic compounds, demonstrated their inhibitory effects on hCA I and hCA II. nih.gov The Ki values for these compounds against hCA II were in the range of 412.5 ± 115.4 to 624.6 ± 168.2 nM. nih.gov Another study on 1,2,4-triazole-3-thione derivatives of various non-steroidal anti-inflammatory drugs also explored their potential as carbonic anhydrase inhibitors. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase Isozymes by Pyrazoline-based Benzenesulfonamides

CompoundhCA I Ki (nM)hCA II Ki (nM)
9498.2 ± 133.5594.3 ± 145.7
10533.1 ± 187.8624.6 ± 168.2
11411.5 ± 11.2498.5 ± 122.3
12398.6 ± 101.3487.3 ± 133.6
13324.4 ± 10.3421.7 ± 111.4
14316.7 ± 9.6412.5 ± 115.4
15412.8 ± 11.7499.6 ± 123.7
16423.7 ± 103.4511.4 ± 144.2
Acetazolamide (Standard)278.8 ± 44.3293.4 ± 46.4
Data adapted from a study on 1,3,5-trisubstituted-pyrazolines. nih.govsemanticscholar.org

CYP51 Inhibition

Sterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme that is a crucial target for antifungal agents. frontiersin.org Azole antifungals, which often contain a triazole ring, inhibit CYP51, leading to the depletion of ergosterol and disruption of the fungal cell membrane. nih.govacs.org The nitrogen atoms of the triazole ring are known to coordinate with the heme iron atom in the active site of CYP51. frontiersin.org While many studies focus on the antifungal applications of CYP51 inhibitors, this enzyme is also being explored as a target in other diseases. researchgate.net The potential for 1-phenyl-1,2,4-triazole derivatives to act as CYP51 inhibitors is plausible given the prevalence of this scaffold in known inhibitors.

Other Enzyme Target Investigations

The structural versatility of 1,2,4-triazole derivatives has led to their investigation as inhibitors of a wide range of other enzymes. A study on 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives revealed their potent inhibitory activity against several enzymes. nih.govacs.org

Specifically, compounds 12d and 12m from this series were identified as highly potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govacs.org These compounds also showed significant inhibitory activity against α-glucosidase, a target for diabetes treatment, and urease. nih.govacs.org

Table 3: Multi-target Enzyme Inhibition by 1,2,4-Triazole-bearing Azinane Analogues (IC50 in μM)

CompoundAChEBChEα-GlucosidaseUrease
12d (3-methyl phenyl derivative)0.73 ± 0.540.038 ± 0.5036.74 ± 1.2419.35 ± 1.28
12m (3,5-dimethyl phenyl derivative)0.73 ± 0.540.038 ± 0.50Not SpecifiedNot Specified
Eserine (Standard for AChE/BChE)0.85 ± 0.500.04 ± 0.50--
Acarbose (Standard for α-Glucosidase)--375.82 ± 1.76-
Thiourea (Standard for Urease)---21.60 ± 1.20
Data from a study on 1,2,4-triazole bearing azinane analogues. nih.govacs.org

Anticonvulsant Activity Investigations (Pre-clinical)

The 1,2,4-triazole ring is a key pharmacophore in several anticonvulsant agents. sciencepublishinggroup.com Preclinical studies on various derivatives have demonstrated their potential in animal models of epilepsy.

A series of N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters were screened for their anticonvulsant activity using the maximal electroshock (MES) and 6Hz psychomotor seizure tests in mice. nih.gov Several compounds showed protection against seizures at a dose of 100 mg/kg, with compound 4g being active in both tests without inducing neurotoxicity. nih.gov

In another study, 4,5-disubstituted-1,2,4-triazole-3-thione derivatives were evaluated in the 6Hz model of pharmacoresistant epilepsy. unifi.it These compounds exhibited 2-3 times more potent anticonvulsant activity than the standard drug valproic acid. unifi.it For example, compound TP-427 had a median effective dose (ED50) ranging from 40.9 to 64.9 mg/kg. unifi.it

Furthermore, the anticonvulsant activity of 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone) was found to be superior to that of the comparison drugs Mydocalm and phenobarbital in a corazole-induced seizure model in rats. zsmu.edu.ua

Table 4: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives in the 6Hz Seizure Model in Mice

CompoundTime of Peak Effect (min)ED50 (mg/kg)
TP-103061.1 - 169.7
TP-3153059.7 - 136.2
TP-4271540.9 - 64.9
Data from a study on 1,2,4-triazole-3-thione derivatives. unifi.it

Anti-inflammatory and Antioxidant Activity Investigations of this compound

The therapeutic potential of the 1,2,4-triazole scaffold is well-documented, with numerous derivatives exhibiting a wide array of pharmacological effects, including notable anti-inflammatory and antioxidant activities. Although direct experimental data on the biological activities of this compound is not extensively available in the public domain, a comprehensive analysis of structurally related compounds allows for an insightful discussion into its potential mechanistic pathways and structure-activity relationships (SAR).

The anti-inflammatory effects of many 1,2,4-triazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). japsonline.comcrpsonline.com The antioxidant properties often arise from their capacity to scavenge free radicals, a mechanism commonly evaluated through assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test. isres.orgekb.eg

The structural features of this compound, specifically the 1-phenyl and 5-acetyl substituents, are pivotal in defining its potential biological profile. The phenyl group at the N1 position of the triazole ring is a common feature in many biologically active triazole derivatives. This lipophilic group can enhance the binding of the molecule to hydrophobic pockets within target enzymes and receptors, potentially increasing its efficacy.

Investigations into various 1,2,4-triazole derivatives have provided valuable insights into their structure-activity relationships. For instance, studies on a series of 1,2,4-triazole derivatives have shown that the nature of the substituent at various positions on the triazole and phenyl rings can significantly modulate their anti-inflammatory and antioxidant potentials.

Anti-inflammatory Activity of Structurally Related 1,2,4-Triazole Derivatives

The anti-inflammatory activity of 1,2,4-triazole derivatives is often evaluated using in vivo models such as the carrageenan-induced paw edema test in rats. The table below summarizes the anti-inflammatory activity of some representative 1,2,4-triazole derivatives, showcasing the influence of different substitution patterns.

CompoundSubstitution Pattern% Inhibition of Paw EdemaReference Drug (% Inhibition)
4-[(4-methylphenyl) sulfonyl]-5-phenyl-4H-1,2,4-triazole-3-thiol1-H, 3-thiol, 4-(p-tolylsulfonyl), 5-phenyl53Ibuprofen (46)
Compound with undisclosed complex substitutionsComplex substitution50.3Ibuprofen (46)
Compound with undisclosed complex substitutionsComplex substitution23Ibuprofen (46)

Data sourced from a study on the anti-inflammatory activity of 1,2,4-triazole derivatives. crpsonline.comresearchgate.net

Antioxidant Activity of Structurally Related 1,2,4-Triazole Derivatives

The antioxidant potential of 1,2,4-triazole derivatives is commonly assessed by their ability to scavenge stable free radicals like DPPH. The following table presents the DPPH radical scavenging activity of a series of 1,2,4-triazole derivatives, highlighting the effect of different substituents on their antioxidant capacity.

CompoundSubstitution PatternDPPH Radical Scavenging Activity (% at 10µM)Reference (Trolox % at 10µM)
Compound 4aComplex substitution24.675.4
Compound 9aComplex substitution29.575.4
Compound 9bComplex substitution49.475.4
Compound 9dComplex substitution31.575.4
Compound 9eComplex substitution39.375.4

Data from a study evaluating the antioxidant activity of 1,2,4-triazole derivatives. ekb.eg

Based on the available literature for the broader class of 1,2,4-triazoles, it is plausible to hypothesize that this compound may possess both anti-inflammatory and antioxidant properties. The presence of the 1-phenyl group is often associated with enhanced biological activity. isres.org The 5-acetyl group, with its electron-withdrawing nature, could modulate the electronic distribution within the triazole ring, which in turn could influence its interaction with biological targets. However, without direct experimental evidence, these remain postulations. Further in vitro and in vivo studies are necessary to elucidate the precise biological activity profile of this specific compound and to fully understand its therapeutic potential.

Coordination Chemistry and Material Science Applications

Role as Ligands in Metal Complex Synthesis

The nitrogen-rich 1,2,4-triazole (B32235) heterocycle is an excellent coordinating agent. nih.govresearchgate.net The presence of multiple nitrogen atoms, along with other potential donor atoms from substituents, allows these molecules to act as versatile ligands in the synthesis of metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with 1,2,4-triazole-based ligands is well-documented for a variety of derivatives. A general approach involves the reaction of a suitable metal salt (e.g., acetates or chlorides) with the triazole ligand in a 1:1 or 1:2 metal-to-ligand molar ratio in an alcoholic medium, often under reflux. nih.govekb.eg This method has been successfully used to prepare complexes of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Cr(III), and Fe(III) with various substituted triazoles. nih.govekb.egejtas.com

The characterization of these resulting complexes is typically comprehensive, employing a suite of analytical techniques to confirm their structure and properties. These methods include:

Spectroscopic Techniques: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the coordination sites by observing shifts in the vibrational frequencies of the donor groups upon complexation. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which helps in determining the coordination geometry. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the structure of the ligand and confirm complex formation. nih.govekb.egresearchgate.net

Elemental and Thermal Analysis: Microelemental analysis (CHNS) is performed to confirm the empirical formula of the complexes. ekb.eg Thermal analysis (TG-DTA) is used to study their thermal stability. ekb.eg

Other Techniques: Molar conductivity measurements are used to determine the electrolytic nature of the complexes. nih.govresearchgate.net Magnetic susceptibility measurements are crucial for understanding the magnetic properties of the metal centers. nih.govresearchgate.net In some cases, single-crystal X-ray diffraction provides definitive structural information. rsc.org

Table 1: Summary of Metals and Characterization Methods for Complexes with Analogous 1,2,4-Triazole Ligands
Metal IonTypical Ligand TypeCommon Characterization MethodsReference
Co(II), Ni(II), Cu(II), Pd(II), Cd(II)Schiff Base of 4-amino-1,2,4-triazole-3-thiolFT-IR, UV-Vis, NMR, TG-DTA, Magnetic Susceptibility ekb.eg
Cr(III), Fe(III), Ni(II)N,N'-(4H-1,2,4-triazol-3,5-diyl)bis(4-methoxybenzamide)FT-IR, NMR, Mass Spectrometry, Elemental Analysis ejtas.com
Ni(II), Cu(II), Zn(II), Cd(II), Sn(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolFT-IR, UV-Vis, NMR, Magnetic Susceptibility, Conductivity nih.govresearchgate.net
Mn(II), Fe(II), Ni(II), Cu(II), Zn(II)5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thioneFT-IR, NMR, EPR, Magnetic Studies, TGA nih.gov

Coordination Modes and Geometries

The compound 1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one possesses several potential coordination sites: the nitrogen atoms at the 2- and 4-positions of the triazole ring and the carbonyl oxygen of the ethanone (B97240) group. This allows for various coordination modes, including monodentate, bidentate, or bridging behavior.

In related systems, 1,2,4-triazole derivatives have been shown to act as bidentate ligands, forming stable chelate complexes. nih.govresearchgate.net For instance, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol coordinates to metal ions through a sulfur atom and an amine group. nih.govresearchgate.net Schiff bases derived from 1,2,4-triazoles often coordinate through an imine nitrogen and another donor atom from the substituent. ekb.eg

The coordination mode, along with the nature of the metal ion and other ligands present, dictates the final geometry of the complex. Common geometries observed for transition metal complexes with 1,2,4-triazole-based ligands include octahedral, tetrahedral, and square planar. nih.govresearchgate.netekb.egejtas.com For example, studies on Schiff base complexes of Co(II), Ni(II), and Cu(II) have indicated octahedral geometries, while a related Pd(II) complex adopted a square planar configuration. ekb.eg

Table 2: Common Geometries of Metal Complexes with Analogous 1,2,4-Triazole Ligands
Metal Ion(s)Ligand SystemObserved GeometryReference
Co(II), Ni(II), Cu(II), Cd(II)Schiff Base of 4-amino-1,2,4-triazole-3-thiolOctahedral or Tetrahedral ekb.eg
Pd(II)Schiff Base of 4-amino-1,2,4-triazole-3-thiolSquare Planar ekb.eg
Fe(III), Cr(III)Bis(benzamide) substituted 1,2,4-triazoleOctahedral ejtas.com
Ni(II)Bis(benzamide) substituted 1,2,4-triazoleSquare Planar ejtas.com
Cu(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolSquare Planar nih.govresearchgate.net
Ni(II), Zn(II), Cd(II), Sn(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolTetrahedral nih.govresearchgate.net

Magnetic Properties of Metal Complexes

The magnetic properties of coordination compounds are dictated by the number of unpaired d-electrons in the central metal ion and the geometry of the complex. dalalinstitute.com Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, whereas those with all paired electrons are diamagnetic and are repelled by it. dalalinstitute.com

Studies on complexes formed with ligands structurally similar to this compound reveal interesting magnetic behaviors. For instance, complexes of Mn²⁺, Co²⁺, Ni²⁺, and Cu²⁺ with 1-phenyl-4-nitroso-5-pyrazolone ligands exhibit high-spin configurations, indicating that the ligands are weak-field ligands. scirp.org In other systems, such as carboxylate-bridged one-dimensional chain complexes, weak antiferromagnetic coupling between adjacent metal ions has been observed. mdpi.com This behavior occurs when unpaired electrons on neighboring metal centers align in opposite directions, partially canceling out their magnetic moments. Magnetic susceptibility measurements are the primary method for investigating these properties. scirp.orgmdpi.com

Photophysical Properties and Applications

Organic compounds containing π-conjugated systems and heteroatoms, such as 1,2,4-triazole derivatives, are widely investigated for their potential applications in optoelectronic devices due to their unique photophysical properties. mdpi.com

Luminescent Properties and Mesogenic Behavior

Derivatives of 1,2,4-triazole have been shown to possess excellent emission properties and high quantum yields of fluorescence. mdpi.comresearchgate.net Research on luminophores based on 4-alkyl-4H-1,2,4-triazole cores conjugated with aromatic systems demonstrated high luminescent properties, making them suitable candidates for applications in optoelectronics. mdpi.comresearchgate.net The nitrogen-rich triazole ring can influence the electron distribution within the molecule, which is beneficial for intramolecular electron transport and emission characteristics. mdpi.com Furthermore, coordination polymers based on triazole ligands, such as those with 2-(1,2,4-1H-triazol-3-yl)pyridine, have been tuned to produce white-light emission, showcasing their versatility in materials science. rsc.org

In addition to luminescence, certain 1,2,4-triazole derivatives have been found to exhibit mesogenic, or liquid crystalline, behavior. researchgate.netresearchgate.net Depending on the molecular structure, particularly the presence of long alkyl chains, these compounds can self-assemble into ordered phases, such as nematic or smectic phases, which are intermediate between the crystalline solid and isotropic liquid states. researchgate.net This property is of significant interest for applications in display technologies and sensors.

Development of Fluorescent Probes and Sensors

The development of fluorescent chemosensors for detecting specific analytes is a burgeoning field of research. The general design of such a sensor involves linking a fluorophore (the light-emitting part) to a receptor (the analyte-binding part). Upon binding of the analyte, a change in the fluorescence signal (e.g., enhancement or quenching) is observed. mdpi.com

While there is no specific report on this compound as a fluorescent sensor, related triazole derivatives have shown promise in this area. For example, bola-type molecules containing 1,2,3-triazole units have been developed as "turn-off" fluorescent sensors for detecting nitro-explosives and mercury (Hg²⁺) cations. nih.gov The inherent luminescent properties of the triazole core make it a suitable fluorophore scaffold. By functionalizing the core with appropriate receptor groups, it is conceivable that derivatives of this compound could be developed into selective and sensitive fluorescent probes for various ions and molecules. mdpi.com

Applications in Supramolecular Chemistry and Self-Assembly

Hydrogen Bonding and Dimerization Studies

Specific studies on the hydrogen bonding and dimerization of this compound have not been reported. However, analysis of related triazole structures provides insight into potential interactions. The nitrogen atoms of the triazole ring are effective hydrogen bond acceptors, while C-H groups on the phenyl and acetyl moieties can act as weak hydrogen bond donors.

For the related isomer, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, crystallographic studies have identified intermolecular C—H···O and C—H···N hydrogen bonds that are crucial for stabilizing the crystal structure. nih.gov It is plausible that this compound would also engage in similar C—H···N and C—H···O interactions, potentially leading to the formation of dimers or more extended supramolecular chains.

Crystal Engineering and Packing Analysis

For instance, in the case of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, the triazole and phenyl rings are nearly perpendicular, with a dihedral angle of 88.72(4)°. nih.govresearchgate.net The crystal structure is further stabilized by C—H···π contacts and a weak π–π interaction between the triazole and phenyl rings, with a centroid–centroid distance of 4.547 (1) Å. nih.govresearchgate.net Such interactions are common in the crystal engineering of aromatic nitrogen heterocycles and would be expected to play a role in the solid-state structure of this compound.

Table 1: Crystallographic Data for the Isomer 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone

ParameterValueReference
Chemical FormulaC₁₀H₉N₃O nih.gov
Molecular Weight187.20 nih.gov
Crystal SystemOrthorhombic nih.gov
Space GroupPbca nih.gov
a (Å)9.3129 (2) nih.gov
b (Å)8.11660 (10) nih.gov
c (Å)24.0475 (4) nih.gov
V (ų)1817.73 (5) nih.gov
Z8 nih.gov

Note: This data is for an isomer and is provided for illustrative purposes regarding the types of interactions common to this class of compounds.

Potential in Polymer and Material Science

While direct applications of this compound in polymer and material science are not found in the literature, the 1,2,4-triazole scaffold is recognized for its utility in these fields. nih.gov The high nitrogen content, thermal stability, and coordination capabilities of the triazole ring make its derivatives valuable components in various materials.

1,2,4-triazole-containing compounds have been explored for applications including:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can coordinate to metal ions, making them excellent building blocks (ligands) for the construction of coordination polymers. rsc.org These materials have potential uses in gas storage, catalysis, and sensing.

Corrosion Inhibitors: The ability of the triazole ring to adsorb onto metal surfaces allows some derivatives to act as effective corrosion inhibitors. nih.gov

High-Energy Materials: The high nitrogen content and inherent stability of the triazole ring are desirable features for the development of high-energy density materials.

Organic Electronics: Heterocyclic compounds, including triazoles, are investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their charge-transport properties.

The presence of both a phenyl ring and an acetyl group on the this compound structure provides functional handles that could be modified for incorporation into polymer chains or for tuning its electronic and coordination properties for specific material science applications.

Future Research Directions and Unexplored Avenues

Expansion of Synthetic Methodologies for Diversification

The exploration of diverse chemical space is fundamental to drug discovery. For 1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one, future synthetic efforts should focus on creating a broad library of analogues to probe structure-activity relationships comprehensively. Methodologies can be inspired by the successful synthesis of other 1,2,4-triazole (B32235) derivatives.

Key strategies for diversification could include:

Modification of the Phenyl Ring: Introducing a variety of substituents (e.g., electron-donating, electron-withdrawing, and sterically bulky groups) onto the phenyl ring could significantly modulate the electronic and steric properties of the molecule, potentially enhancing biological activity and selectivity.

Alteration of the Ethanone (B97240) Moiety: The acetyl group presents a reactive handle for further chemical transformations. For instance, reduction of the ketone to a hydroxyl group could alter the compound's hydrogen bonding capacity and polarity. bg.ac.rs Furthermore, α-halogenation followed by nucleophilic substitution could introduce a wide array of functional groups.

Derivatization of the Triazole Ring: While the core 1,2,4-triazole is often crucial for activity, exploring substitutions at the C3 position could yield novel compounds with altered biological profiles.

Hybrid Molecule Synthesis: A promising approach involves the conjugation of the this compound scaffold with other known pharmacophores, such as amino acid fragments or other heterocyclic systems like thiazole, to create hybrid molecules with potentially synergistic or novel activities. nih.govresearchgate.net

A summary of potential synthetic modifications is presented in Table 1.

Modification Site Potential Reagents/Reactions Anticipated Change in Properties
Phenyl RingNitration, Halogenation, Friedel-Crafts Alkylation/AcylationElectronic effects, Lipophilicity, Steric hindrance
Ethanone GroupReduction (e.g., with NaBH4), Grignard reaction, Wittig reactionPolarity, H-bonding potential, Carbon skeleton
Triazole RingN-alkylation, C-H activation/functionalizationSolubility, Metabolic stability, Target interaction
HybridizationCoupling with amino acids, other heterocyclesIntroduction of new pharmacophoric features

Advanced Mechanistic Studies at Molecular and Cellular Levels

Understanding how a compound exerts its biological effects is paramount for rational drug design. For this compound, future research should delve into its mechanism of action at both the molecular and cellular levels. Given that many 1,2,4-triazole derivatives exhibit antifungal properties by inhibiting the enzyme 14α-demethylase (CYP51), this would be a primary target for investigation. nih.gov

Future mechanistic studies could involve:

Enzyme Inhibition Assays: Directly testing the inhibitory activity of the compound and its derivatives against purified key enzymes, such as fungal and human CYP51, to determine potency and selectivity.

Molecular Docking and Simulation: Computational studies can provide insights into the binding mode of the compound within the active site of its target protein, helping to explain structure-activity relationships and guide the design of more potent inhibitors. nih.gov

Cell-Based Assays: Utilizing techniques such as fluorescence microscopy, flow cytometry, and Western blotting to observe the effects of the compound on cellular processes like cell cycle progression, apoptosis, and signal transduction pathways in relevant cell lines (e.g., fungal pathogens or cancer cells).

Transcriptomic and Proteomic Analyses: Global analyses of gene and protein expression changes in response to treatment with the compound can help to identify novel targets and pathways affected by its activity.

Exploration of Novel Biological Targets (excluding clinical trials)

While the antifungal potential of 1,2,4-triazoles is well-established, this scaffold is known to interact with a wide range of biological targets. A crucial future direction is to screen this compound and its derivatives against a diverse panel of targets to uncover new therapeutic applications.

Potential novel biological targets to explore include:

Mycobacterial Enzymes: Given the emergence of drug-resistant tuberculosis, novel antitubercular agents are urgently needed. Some triazole-containing compounds have shown activity against enzymes like aminoacyl-tRNA synthetases in Mycobacterium tuberculosis. nih.gov

Kinases: Protein kinases are key regulators of cellular processes and are important targets in cancer therapy. Screening against a panel of kinases could reveal unexpected anticancer activity.

G-Protein Coupled Receptors (GPCRs): The 1,2,4-triazole scaffold has been identified in antagonists of adenosine (B11128) receptors, a class of GPCRs involved in various physiological processes. nih.gov

Viral Enzymes: The structural features of 1,2,4-triazoles may allow them to inhibit key viral enzymes, such as proteases or polymerases, warranting investigation into their antiviral potential.

A summary of potential, unexplored biological targets is provided in Table 2.

Target Class Specific Examples Potential Therapeutic Area
Bacterial/Mycobacterial EnzymesAminoacyl-tRNA synthetases, DNA gyraseAntibacterial, Antitubercular
Protein KinasesEGFR, VEGFR, CDKsAnticancer
GPCRsAdenosine receptors, Dopamine receptorsNeurological disorders, Inflammation
Viral EnzymesHIV protease, Hepatitis C polymeraseAntiviral

Development of Structure-Activity Relationship Models for Predictive Design

As a library of this compound analogues is synthesized and their biological activities are determined, the development of robust Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models will be essential. These models can provide valuable insights into the chemical features that govern biological activity and guide the design of new, more potent compounds.

Future efforts in this area should include:

Systematic SAR Studies: Synthesizing and testing series of compounds where single points of the molecular structure are systematically varied to understand the contribution of each part of the molecule to its activity. nih.gov

QSAR Modeling: Using computational methods to build mathematical models that correlate the physicochemical properties of the compounds with their biological activity. These models can then be used to predict the activity of virtual compounds before their synthesis. mdpi.com

Pharmacophore Modeling: Identifying the key three-dimensional arrangement of functional groups (pharmacophore) responsible for the biological activity. This can be used to search databases for other compounds with similar pharmacophoric features.

Integration with Advanced Spectroscopic and Imaging Techniques

To gain a deeper understanding of the properties and biological interactions of this compound, advanced analytical techniques should be employed. While standard methods like NMR and X-ray crystallography are crucial for structural elucidation, more sophisticated techniques can provide dynamic and cellular-level information. mdpi.comnih.gov

Future research should consider the integration of:

Advanced NMR Techniques: Utilizing techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY to study the binding of the compound to its protein target in solution, providing information on the specific parts of the molecule involved in the interaction.

Fluorescence Microscopy: Synthesizing fluorescently-labeled derivatives of the compound to visualize its uptake and subcellular localization within living cells. This can provide valuable information on where the compound accumulates and potentially acts.

Mass Spectrometry Imaging (MSI): This technique could be used to map the distribution of the compound and its metabolites in tissue sections, providing insights into its pharmacokinetic and pharmacodynamic properties at a tissue level.

Surface Plasmon Resonance (SPR): To quantitatively measure the binding affinity and kinetics of the interaction between the compound and its purified biological target in real-time.

By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective therapeutic agents.

Q & A

Basic: What are the common synthetic routes for 1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as:

  • Condensation reactions between phenyl-substituted triazole precursors and acetylating agents under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Purification via recrystallization or column chromatography to isolate intermediates.
  • Analytical validation using nuclear magnetic resonance (NMR) spectroscopy to confirm regioselectivity and high-performance liquid chromatography (HPLC) to assess purity (>95%) .

Basic: How is the purity and structural integrity of the compound verified in academic research?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR to confirm substituent positions and detect impurities.
    • Fourier-transform infrared (FTIR) spectroscopy to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).
  • Chromatographic methods :
    • HPLC with UV detection for quantitative purity analysis.
    • Thin-layer chromatography (TLC) for rapid reaction monitoring .

Advanced: How can researchers resolve discrepancies in crystallographic data during structural analysis?

  • Software tools :
    • Use SHELXL for small-molecule refinement to optimize bond lengths/angles and validate hydrogen bonding networks.
    • Employ ORTEP-3 for graphical representation of thermal ellipsoids, aiding in detecting disordered regions .
  • Validation metrics :
    • Cross-check R-factors (<5%) and goodness-of-fit (GoF ≈ 1.0) against high-resolution data.
    • Compare experimental and simulated powder X-ray diffraction (PXRD) patterns to confirm phase purity .

Advanced: What strategies optimize the synthesis yield of this compound under varying reaction conditions?

  • Parameter optimization :
    • Temperature control : Reactions at 60–80°C often improve triazole ring cyclization efficiency.
    • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts may accelerate coupling steps.
  • Statistical design :
    • Use response surface methodology (RSM) to model interactions between solvent polarity, temperature, and catalyst loading .

Advanced: How do computational methods aid in predicting the compound’s reactivity and binding interactions?

  • Density functional theory (DFT) :
    • Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the triazole ring and ketone group.
  • Molecular docking :
    • Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina , focusing on hydrogen bonding and π-π stacking .

Basic: What are the key physicochemical properties of this compound relevant to pharmacological studies?

  • Solubility : Low aqueous solubility (logP ~2.5), requiring co-solvents (e.g., DMSO) for in vitro assays.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; stability studies via accelerated thermal degradation (40°C/75% RH) are recommended .

Advanced: How can researchers address challenges in scaling up the synthesis while maintaining reproducibility?

  • Process analytical technology (PAT) :
    • Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress.
  • Quality-by-design (QbD) :
    • Define critical quality attributes (CQAs) such as particle size and crystallinity, linked to bioavailability in preclinical models .

Advanced: What analytical approaches differentiate this compound from structurally similar triazole derivatives?

  • Mass spectrometry (MS) :
    • High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ = 214.0842 for C₁₁H₁₁N₃O).
  • X-ray crystallography :
    • Compare unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding motifs with analogs .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard assessment :
    • Review Safety Data Sheets (SDS) for acute toxicity (e.g., LD₅₀ in rodents).
    • Use fume hoods and personal protective equipment (PPE) due to potential irritancy .

Advanced: How do researchers validate the biological activity of this compound against conflicting in vitro/in vivo data?

  • Dose-response studies :
    • Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency.
  • Mechanistic studies :
    • Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.